molecular formula C18H25N3O3 B412693 Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 300690-88-4

Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B412693
CAS No.: 300690-88-4
M. Wt: 331.4g/mol
InChI Key: JKWJJJPFDNIHAX-UHFFFAOYSA-N
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Description

Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidine (DHPM) derivative characterized by:

  • An isopropyl ester at position 3.
  • A 4-(dimethylamino)phenyl substituent at position 2.
  • Methyl groups at positions 1 and 6.

Properties

IUPAC Name

propan-2-yl 6-[4-(dimethylamino)phenyl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-11(2)24-17(22)15-12(3)21(6)18(23)19-16(15)13-7-9-14(10-8-13)20(4)5/h7-11,16H,1-6H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWJJJPFDNIHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)N(C)C)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate (CAS No. 300690-88-4) is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a pyrimidine ring and various functional groups that may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

Molecular Structure

The molecular formula of Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate is C18H25N3O3C_{18}H_{25}N_{3}O_{3}, with a molecular weight of 331.41 g/mol. The presence of the dimethylamino group is significant as it is often associated with enhanced biological activity.

PropertyValue
Molecular FormulaC18H25N3O3
Molecular Weight331.41 g/mol
CAS Number300690-88-4
Functional GroupsDimethylamino, Ester

Research indicates that Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate may act through various mechanisms depending on its target. Preliminary studies suggest that it could inhibit specific protein methyltransferases (PMTs), which are critical in regulating gene expression and cellular signaling pathways .

Pharmacological Effects

  • Anticancer Activity : Some studies have shown that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Given the presence of the dimethylamino group, there is potential for neuroprotective effects, possibly through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : There is emerging evidence that suggests such compounds may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Study 1: Anticancer Properties

A study investigated the effects of Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

In a mouse model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal death compared to control groups. This suggests a protective effect against neurotoxicity.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerReduced cell viability in cancer cells
NeuroprotectiveImproved cognitive function in models
Anti-inflammatoryInhibition of cytokines

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate exhibit promising anticancer properties. For instance, derivatives of tetrahydropyrimidines have been investigated for their ability to inhibit cancer cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound showed effective inhibition of tumor growth in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLJournal of Antibiotics
Escherichia coli64 µg/mLInternational Journal of Microbiology

Pesticidal Activity

Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate has been explored for its potential as a pesticide. Its structural similarity to known insecticides suggests it may disrupt pest physiology.

Case Study:
In field trials conducted on crops susceptible to aphid infestations, formulations containing this compound demonstrated a significant reduction in pest populations compared to untreated controls. The results indicated a reduction in aphid populations by over 70% within two weeks post-application .

Polymer Synthesis

The compound's reactivity allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties

Polymer TypeProperty EnhancedMeasurement Method
PolyurethaneTensile StrengthASTM D638
Epoxy ResinThermal StabilityTGA Analysis

Comparison with Similar Compounds

Structural Variations in Ester Groups

The ester moiety significantly influences lipophilicity and metabolic stability. Key analogs include:

Compound Name Ester Group Biological Activity (Inhibition % or IC₅₀) Source
Ethyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate Ethyl Not explicitly reported; synthesized via Kappe's method
Methyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl 67.8% inhibition (thymidine phosphorylase)
Ethyl 4-(4-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl No activity data; ethoxyphenyl substitution noted

Key Observations :

  • Methyl esters (e.g., ) show moderate thymidine phosphorylase inhibition (67.8%), suggesting ester size may modulate activity .

Substituent Effects on the Phenyl Ring

The 4-position phenyl group determines electronic and steric interactions with target enzymes:

Compound Name Phenyl Substituent Electronic Effect Notable Properties Source
Target Compound 4-(Dimethylamino)phenyl Strong electron donor Enhanced solubility via amine group; potential for hydrogen bonding
Ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-Chlorophenyl Electron-withdrawing Likely increased stability but reduced enzyme affinity
Methyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Isopropylphenyl Moderate electron donor Moderate inhibition (67.8%)

Key Observations :

  • The dimethylamino group in the target compound may improve binding to enzymes (e.g., thymidine phosphorylase) through polar interactions, contrasting with chloro or isopropyl groups .
  • Electron-withdrawing groups (e.g., Cl) could reduce activity due to decreased electron density at the pyrimidine core .

Methyl Group Positioning (1- and 6-Positions)

Methyl groups at 1- and 6-positions influence conformational stability:

Compound Name Methyl Substitution Conformational Impact Source
Target Compound 1,6-dimethyl Stabilizes chair conformation; reduces ring flexibility
Ethyl 4-(4-methoxyphenoxy)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate (heterocyclic analog) 1-methyl only Less rigid; potential for varied binding modes

Key Observations :

  • 1,6-Dimethyl substitution in the target compound likely enhances metabolic stability compared to monosubstituted analogs .

Preparation Methods

Reaction Components

  • Aldehyde component : 4-(Dimethylamino)benzaldehyde serves as the aryl aldehyde.

  • Urea/thiourea : Substituted ureas introduce the pyrimidine ring’s nitrogen atoms.

  • β-Keto ester : Methyl or ethyl acetoacetate derivatives provide the ester and ketone functionalities.

Catalytic Conditions

Acid catalysts (e.g., HCl, PTSA) or Lewis acids (e.g., ZnCl₂) facilitate cyclocondensation. A study using phosphorus pentoxide (P₂O₅) in ethanol achieved 76–85% yields for structurally related pyrimidines.

Table 1: Optimized Biginelli Reaction Parameters

ComponentRoleQuantity (mmol)ConditionsYield (%)
4-(Dimethylamino)benzaldehydeAldehyde10Reflux, 6–8 h68*
Methyl acetoacetateβ-Keto ester12P₂O₅ catalyst, EtOH
UreaNitrogen source1580°C, stirring
*Extrapolated from analogous syntheses.

Multicomponent One-Pot Synthesis

Phosphorus pentoxide (P₂O₅) has emerged as a robust catalyst for one-pot syntheses of pyrimidine derivatives. A three-component condensation of 4-(dimethylamino)benzaldehyde, thiourea, and isopropyl acetoacetate in P₂O₅/EtOH yielded the target compound in moderate-to-high efficiency.

Mechanistic Insights

The reaction proceeds via:

  • Knoevenagel condensation : Aldehyde and β-keto ester form an α,β-unsaturated intermediate.

  • Nucleophilic attack : Thiourea adds to the intermediate, forming a dihydropyrimidinone precursor.

  • Cyclization and oxidation : P₂O₅ promotes dehydration and ring closure, yielding the tetrahydropyrimidine core.

Table 2: Key Spectroscopic Data for Intermediate Validation

IntermediateIR (cm⁻¹)¹H NMR (δ, ppm)MS (m/z)Source
α,β-Unsaturated ester1715 (C=O), 1650 (C=C)2.35 (s, 3H, CH₃), 6.8–7.3 (Ar-H)245 [M+H]⁺
Dihydropyrimidinone1680 (C=O), 1590 (C=N)3.12 (s, 6H, N(CH₃)₂), 5.1 (m, 1H, OCH(CH₃)₂)332 [M+H]⁺

Post-Synthetic Functionalization

The isopropyl ester group is introduced via transesterification or direct esterification. A protocol adapting methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate synthesis achieved 76% yield using chlorotrimethylsilane (TMSCl) in methanol. For the target compound:

Esterification Protocol

  • Carboxylic acid activation : React 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Alcoholysis : Treat with isopropyl alcohol in anhydrous dichloromethane (DCM) under nitrogen.

Table 3: Esterification Optimization

StepReagents/ConditionsTime (h)Yield (%)
Acyl chloride formationSOCl₂, reflux, 3 h392
Isopropyl esterificationi-PrOH, DCM, RT, 12 h1285

Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃/DMSO-d₆): δ 1.25 (d, 6H, J = 6.2 Hz, OCH(CH₃)₂), 2.95 (s, 6H, N(CH₃)₂), 3.40 (s, 3H, N-CH₃), 5.05 (septet, 1H, OCH(CH₃)₂), 6.65–7.50 (m, 4H, Ar-H).

  • ¹³C NMR : δ 22.1 (OCH(CH₃)₂), 40.5 (N(CH₃)₂), 55.8 (N-CH₃), 124.8–152.3 (Ar-C), 170.2 (C=O).

Mass Spectrometry

  • HRMS : m/z 331.1896 [M+H]⁺ (calculated for C₁₈H₂₅N₃O₃: 331.1896) .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing this compound with high regioselectivity?

  • Methodological Answer : The synthesis of dihydropyrimidine derivatives often employs the Biginelli reaction, modified for regioselectivity. For example, a reported method for ethyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxopyrimidine-5-carboxylate involves cyclocondensation of urea, β-keto esters, and aldehydes under acid catalysis . To enhance regioselectivity, solvent choice (e.g., ethanol vs. acetic acid) and temperature control (reflux at 80–100°C) are critical. Evidence from analogous syntheses shows that substituent electronic effects (e.g., electron-donating dimethylamino groups) influence the reaction pathway, favoring 1,4-dihydropyrimidine formation over 1,2-isomers .

Table 1: Synthesis Optimization Parameters

ParameterTypical ConditionsImpact on Regioselectivity
SolventEthanol, Acetic AcidPolar solvents stabilize intermediates
CatalystHCl, p-TsOHAcid strength affects cyclization
Temperature80–100°C (reflux)Higher temps favor kinetic products

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Methodological Answer : Single-crystal X-ray analysis requires slow evaporation from a solvent mixture (e.g., ethanol/water or ethyl acetate/hexane). For structurally similar compounds, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å, and β = 114.443° have been reported . Key factors include:

  • Solvent Polarity : Low-polarity solvents reduce crystal defects.
  • Temperature Gradient : Gradual cooling (0.5°C/hour) minimizes disorder.
  • Seed Crystals : Introduce microcrystals to induce homogeneous nucleation .

Advanced Research Questions

Q. How can contradictions in NMR data interpretation for dihydropyrimidine derivatives be resolved?

  • Methodological Answer : Discrepancies in 1H^1H-NMR shifts (e.g., NH protons at δ 8.5–9.5 ppm vs. δ 7.2–7.8 ppm) may arise from tautomerism or solvent effects. For example, the 2-oxo group in dihydropyrimidines can adopt enolic or keto forms, altering chemical shifts. To confirm assignments:

  • Use 13C^{13}C-DEPT NMR to identify quaternary carbons (e.g., C=O at δ 165–170 ppm).
  • Compare experimental data with computed spectra (DFT/B3LYP/6-31G**) .
    • Case Study : In a structurally analogous compound, conflicting NOESY correlations were resolved by X-ray crystallography, confirming the 1,4-dihydropyrimidine configuration over 1,2-isomers .

Q. How do substituent modifications influence antibacterial activity in related compounds?

  • Methodological Answer : Structure-activity relationship (SAR) studies on dihydropyrimidines reveal that:

  • Electron-Donating Groups (e.g., dimethylamino at para-position) enhance antibacterial potency by increasing membrane permeability .
  • Steric Effects : Bulky substituents (e.g., trifluoromethyl) reduce activity due to steric hindrance at target sites .
    • Table 2: Antibacterial Activity of Analogues
Substituent (R)MIC (μg/mL) vs. S. aureusMechanism Hypothesis
4-(Dimethylamino)phenyl12.5DNA gyrase inhibition
3,5-Bis(CF₃)phenyl>100Poor target binding

Methodological and Analytical Guidance

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR for backbone assignment (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .
  • IR : Confirm carbonyl stretches (C=O at 1680–1720 cm⁻¹, NH at 3200–3400 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 359.184) .

Q. How can discrepancies in melting points between synthesized batches be addressed?

  • Answer : Variations often stem from impurities or polymorphic forms. Solutions include:

  • Recrystallization : Use a binary solvent system (e.g., ethanol/water) with slow cooling.
  • DSC Analysis : Identify polymorph transitions (e.g., endothermic peaks at 150–160°C) .
  • Chromatographic Purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .

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